1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide
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Overview
Description
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with an amino group, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide can be achieved through multiple synthetic pathways. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentanone hydrazone, which is then cyclized with formic acid to yield the triazole ring . The resulting compound is then subjected to aminolysis to introduce the amino group, followed by carboxamidation to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of microwave irradiation has been reported to enhance reaction rates and improve product yields .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antifungal, anticancer, and cardiovascular agent.
Industry: Utilized in the development of new materials, including polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to form hydrogen bonds and dipole interactions with biological receptors, which contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-1,2,4-triazole: A compound with similar triazole functionality but different substitution patterns.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with different functional groups.
Uniqueness
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentane ring provides rigidity, while the triazole ring offers versatile reactivity and biological activity .
Properties
Molecular Formula |
C8H13N5O |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-amino-3-(1,2,4-triazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H13N5O/c9-7(14)8(10)2-1-6(3-8)13-5-11-4-12-13/h4-6H,1-3,10H2,(H2,9,14) |
InChI Key |
ZWWFZGOADAPHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N2C=NC=N2)(C(=O)N)N |
Origin of Product |
United States |
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